molecular formula C9H7Br2N3O2 B14912921 Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate

Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate

Cat. No.: B14912921
M. Wt: 348.98 g/mol
InChI Key: WWAKFDPZLZEUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate ( 2577171-59-4) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research . The compound features a molecular formula of C9H7Br2N3O2 and a molecular weight of 348.98 g/mol . The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in drug design, capable of yielding diverse bioactive molecules and forming key interactions with biological targets . The presence of two bromine atoms at the 2 and 8 positions of the core structure provides versatile handles for further synthetic elaboration via cross-coupling reactions, enabling researchers to explore extensive structure-activity relationships. This makes it a valuable intermediate for developing novel compounds, particularly kinase inhibitors, following the precedent of successful drugs based on this scaffold . Furthermore, research into related CDK12/13 inhibitors highlights the potential of such heterocyclic compounds to act as molecular glues for targeted protein degradation, a promising strategy in oncology and chemical biology . This product is intended for use as a reference standard and synthetic intermediate in laboratory research. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7Br2N3O2

Molecular Weight

348.98 g/mol

IUPAC Name

ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate

InChI

InChI=1S/C9H7Br2N3O2/c1-2-16-9(15)5-3-12-14-4-6(10)13-8(14)7(5)11/h3-4H,2H2,1H3

InChI Key

WWAKFDPZLZEUCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=NC(=CN2N=C1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by bromination and esterification . The reaction conditions often include the use of solvents like N,N-dimethylformamide or acetonitrile, and catalysts such as palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly with nucleophiles replacing the bromine atoms.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.

    Cyclization Reactions: Formation of additional rings or fused structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Imidazo[1,2-b]pyridazine Derivatives

Ethyl 8-Bromoimidazo[1,2-b]pyridazine-7-carboxylate
  • Substituents : Single bromine at position 7.
  • Molecular Formula : C₉H₇BrN₃O₂.
  • Molecular Weight : ~269–285 g/mol (estimated).
  • Key Differences: The absence of a bromine at position 2 reduces steric hindrance and alters electronic distribution compared to the dibromo analog.
Ethyl 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine-7-carboxylate
  • Substituents : Trifluoromethyl (-CF₃) at position 2.
  • Molecular Formula : C₁₀H₈F₃N₃O₂.
  • Molecular Weight : ~259.2 g/mol.
  • Key Differences : The electron-withdrawing -CF₃ group enhances electrophilicity at the pyridazine ring, contrasting with the electron-rich bromine substituents in the target compound. This impacts reactivity in cross-coupling reactions .

Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Analogs

Ethyl 7-Bromoimidazo[1,2-a]pyridine-3-carboxylate
  • Core Structure : Imidazo[1,2-a]pyridine.
  • Substituents : Bromine at position 7.
  • Molecular Formula : C₁₀H₉BrN₂O₂.
  • Molecular Weight : 269.1 g/mol.
  • Key Differences : The pyridine core (vs. pyridazine) reduces nitrogen density, altering solubility and hydrogen-bonding capacity. Bromine at position 7 may confer distinct biological activity profiles .
Ethyl 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylate
  • Core Structure : Imidazo[1,2-a]pyrimidine.
  • Substituents : Bromine at position 3.
  • Molecular Formula : C₉H₇BrN₃O₂.
  • Molecular Weight : ~293.1 g/mol.
  • Bromine placement here may influence metabolic stability .

Imidazo[1,2-b]pyrazole Derivatives

Ethyl 1H-Imidazo[1,2-b]pyrazole-7-carboxylate
  • Core Structure : Imidazo[1,2-b]pyrazole.
  • Substituents : Ethyl ester at position 7.
  • Molecular Formula : C₈H₉N₃O₂.
  • Molecular Weight : 179.2 g/mol.
  • Key Differences : The pyrazole core (vs. pyridazine) lacks one nitrogen atom, reducing aromaticity and electron-deficient character. This compound’s simpler structure may enhance synthetic accessibility but limit pharmacological relevance .

Multi-Halogenated Derivatives

Ethyl 7-Chloro-8-Iodoimidazo[1,2-a]pyridine-2-carboxylate
  • Substituents : Chlorine at position 7, iodine at position 8.
  • Molecular Formula : C₁₀H₈ClIN₂O₂.
  • Molecular Weight : 350.54 g/mol.
  • Chlorine’s electronegativity modifies reactivity compared to bromine .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate Imidazo[1,2-b]pyridazine Br (2,8), COOEt (7) C₉H₆Br₂N₃O₂ ~333.9 (estimated) High halogen density for drug design
Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate Imidazo[1,2-b]pyridazine Br (8), COOEt (7) C₉H₇BrN₃O₂ ~269–285 Discontinued commercial availability
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine Br (7), COOEt (3) C₁₀H₉BrN₂O₂ 269.1 Potential kinase inhibition
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate Imidazo[1,2-a]pyrimidine Br (3), COOEt (7) C₉H₇BrN₃O₂ ~293.1 Enhanced metabolic stability

Biological Activity

Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and other therapeutic applications. This article delves into its biological activity, synthesizing data from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

This compound belongs to a class of compounds known as imidazopyridazines. Its structure can be represented as follows:

C9H6Br2N4O2\text{C}_9\text{H}_6\text{Br}_2\text{N}_4\text{O}_2

This compound features a pyridazine ring fused with an imidazole moiety, which is critical for its biological activity.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • CDK Inhibition : This compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK7 and CDK12 has been linked to decreased proliferation of cancer cells, particularly in tumors with aberrant CDK activity .
  • Induction of Apoptosis : this compound may induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death. This is often mediated by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Antioxidant Activity : Some studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells and contributing to its protective effects against cellular damage .

Efficacy in Cancer Models

A variety of preclinical studies have evaluated the efficacy of this compound in different cancer models. Below is a summary table of key findings:

StudyCancer TypeMechanismDoseOutcome
Breast CancerCDK Inhibition10 µMSignificant reduction in cell viability
Lung CancerApoptosis Induction20 µMIncreased apoptosis markers
Colorectal CancerAntioxidant Activity50 µMDecreased oxidative stress levels

Case Studies

  • Breast Cancer : In a study examining the effects of this compound on MDA-MB-231 cells (a breast cancer cell line), researchers reported a notable decrease in cell proliferation and an increase in apoptotic markers after treatment with the compound at concentrations ranging from 5 to 20 µM. The study highlighted the role of CDK12 inhibition as a primary mechanism of action.
  • Lung Cancer : Another investigation focused on A549 lung adenocarcinoma cells revealed that treatment with this compound led to significant apoptosis as evidenced by flow cytometry analysis showing increased Annexin V staining post-treatment.
  • Colorectal Cancer : A recent study indicated that this compound could mitigate oxidative stress in colorectal cancer cells by enhancing the expression of antioxidant enzymes. This effect was observed at higher concentrations (up to 50 µM), suggesting a dose-dependent relationship.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate, and how can regioselectivity be ensured during bromination?

  • Methodological Answer : The compound can be synthesized via sequential bromination of the imidazo[1,2-b]pyridazine core. Regioselectivity at the 2- and 8-positions is achieved by optimizing reaction conditions (e.g., solvent polarity, temperature, and brominating agents like NBS or Br₂). For example, using DMF as a solvent at 60°C promotes selective bromination at electron-rich positions. Reaction progress should be monitored via TLC and HPLC, with intermediates characterized by 1^1H NMR to confirm substitution patterns .

Q. How can the molecular structure and purity of this compound be confirmed post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Data collection using a Bruker SMART CCD detector and refinement via SHELXL (e.g., SHELXTL v6.12) can resolve bond lengths, angles, and crystal packing interactions . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and 13^{13}C NMR to confirm carbonyl and ester functionalities. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What spectroscopic techniques are critical for characterizing reactive intermediates during synthesis?

  • Methodological Answer : Real-time monitoring of intermediates requires 1^1H NMR (e.g., in deuterated DMSO or CDCl₃) to track proton environments and substituent effects. Infrared spectroscopy (IR) identifies functional groups like C=O (ester, ~1700 cm⁻¹) and C-Br (600–800 cm⁻¹). For unstable intermediates, low-temperature NMR (e.g., –40°C) or quenching with stabilizing agents (e.g., trimethylsilyl chloride) may be necessary .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered Br atoms) be resolved during structural refinement?

  • Methodological Answer : Disordered bromine atoms in X-ray data can be addressed using SHELXL's PART instruction to model partial occupancy. Constraints (e.g., SIMU, DELU) refine thermal parameters, while difference Fourier maps (FoFcF_o - F_c) identify residual electron density. Cross-validation with powder XRD or computational geometry optimization (DFT at the B3LYP/6-31G* level) ensures accuracy .

Q. What strategies optimize the yield of this compound in scaled-up syntheses?

  • Methodological Answer : Scale-up challenges include exothermic bromination and byproduct formation. A stepwise approach is recommended:

  • Step 1 : Pre-purify the imidazo[1,2-b]pyridazine precursor via recrystallization.
  • Step 2 : Use flow chemistry for controlled bromine addition, minimizing thermal degradation.
  • Step 3 : Employ column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for final purification. Yield improvements (>70%) are achievable with rigorous exclusion of moisture .

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki or Buchwald-Hartwig couplings. For example, the 2- and 8-bromo positions exhibit lower LUMO energies, favoring oxidative addition with Pd(0) catalysts. Solvent effects (e.g., toluene vs. DMSO) are modeled using the SMD continuum approach to optimize reaction coordinates .

Q. What analytical approaches reconcile discrepancies between theoretical and experimental 1^1H NMR chemical shifts?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational dynamics. Use the GIAO (Gauge-Independent Atomic Orbital) method in Gaussian09 to simulate shifts, incorporating solvent polarity (e.g., IEFPCM model for DMSO). Experimental NOESY or ROESY NMR can identify intramolecular interactions (e.g., π-stacking) that alter shift values .

Q. How does the electronic nature of the imidazo[1,2-b]pyridazine core influence its biological activity in drug discovery contexts?

  • Methodological Answer : The electron-withdrawing bromine atoms enhance electrophilicity, making the compound a candidate for covalent binding with cysteine residues in target proteins. SAR studies involve synthesizing analogs (e.g., replacing Br with methyl or cyano groups) and evaluating inhibition constants (KiK_i) via enzyme assays. Molecular docking (AutoDock Vina) models interactions with active sites, guided by X-ray structures of related imidazo derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.